



# Application Note: GC-MS Method for Purity Analysis of Verdyl Acetate

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Compound of Interest		
Compound Name:	Verdyl acetate	
Cat. No.:	B1672797	Get Quote

## Introduction

**Verdyl acetate** (tricyclo[5.2.1.02,6]dec-3-en-8-yl acetate) is a synthetic fragrance ingredient prized for its fresh, green, and slightly woody aroma, making it a valuable component in many perfumes and consumer products.[1] Ensuring the purity of **Verdyl acetate** is critical for the quality, safety, and consistency of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[2][3] This combination makes it an ideal method for determining the purity of volatile and semi-volatile compounds like **Verdyl acetate**, as well as for identifying and quantifying any potential impurities.

This application note provides a detailed protocol for the purity analysis of **Verdyl acetate** using GC-MS. The described method is intended for researchers, scientists, and professionals in the fragrance and chemical industries involved in quality control and drug development.

# **Quantitative Data Summary**

The following tables summarize typical data obtained during the GC-MS purity analysis of a **Verdyl acetate** sample.

Table 1: Chromatographic Data and Purity Assessment



Compound	Retention Time (min)	Peak Area (%)	Identity Confirmation (m/z)	Purity (%)
Verdyl Acetate	12.58	99.25	66, 79, 91, 132, 192	99.25
Impurity A	11.92	0.45	TBD	0.45
Impurity B	13.15	0.30	TBD	0.30

TBD: To Be Determined by mass spectral library search and/or analysis of reference standards.

Table 2: Mass Spectrometry Data for Verdyl Acetate

Property	Value
Molecular Formula	C12H16O2[4]
Molecular Weight	192.25 g/mol [4]
CAS Number	5413-60-5[5]
Major Mass Fragments (m/z)	66, 79, 91, 132, 192 (M+)

## **Experimental Protocol**

This protocol outlines the sample preparation, GC-MS instrumentation, and data analysis steps for the purity determination of **Verdyl acetate**.

- 1. Materials and Reagents
- Verdyl Acetate sample
- High-purity solvent (e.g., Hexane or Ethyl Acetate, GC grade)
- Internal Standard (optional, e.g., Tetradecane)
- Autosampler vials with caps



#### 2. Instrumentation

A gas chromatograph coupled with a mass spectrometer is required. The following are representative instrument conditions, which may be optimized for specific equipment.

Table 3: GC-MS Instrument Parameters

Parameter	Setting
Gas Chromatograph	
Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness
Carrier Gas	Helium, constant flow at 1.0 mL/min
Inlet Temperature	250°C
Injection Volume	1 μL
Injection Mode	Split (split ratio 50:1)
Oven Temperature Program	Initial: 60°C, hold for 2 minRamp: 10°C/min to 280°CFinal Hold: 280°C for 5 min
Mass Spectrometer	
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	40-450 amu
Solvent Delay	3 min

### 3. Sample Preparation

- Accurately weigh approximately 10 mg of the **Verdyl acetate** sample.
- Dissolve the sample in 10 mL of a suitable GC-grade solvent (e.g., Hexane) in a volumetric flask.



- If using an internal standard, add a known concentration to the solution.
- Vortex the solution to ensure it is thoroughly mixed.
- Transfer an aliquot of the prepared sample into a 2 mL autosampler vial for GC-MS analysis.
- 4. Data Analysis
- Peak Identification: Identify the Verdyl acetate peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).[5] The mass spectrum of Verdyl acetate is expected to show characteristic fragment ions.
- Purity Calculation: The purity of **Verdyl acetate** is determined by the area percent method. The percentage of each component is calculated by dividing its peak area by the total area of all peaks in the chromatogram.

Purity (%) = (Peak Area of **Verdyl Acetate** / Total Peak Area) x 100

• Impurity Identification: For any significant impurity peaks, attempt to identify the compounds by searching their mass spectra against a spectral library. Further confirmation may require the use of certified reference standards.

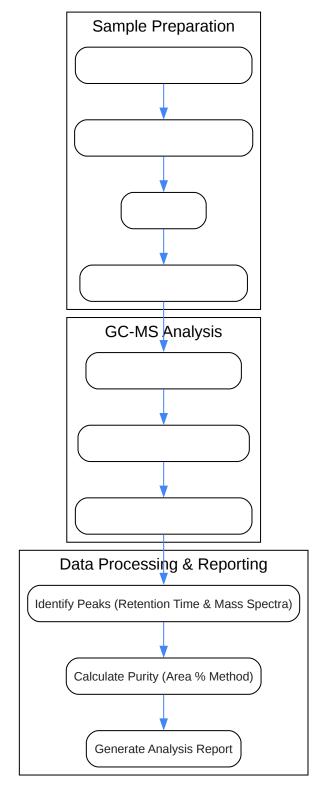
## **Method Validation**

For routine quality control, this method should be validated according to relevant guidelines (e.g., ICH Q2(R1)) to ensure its accuracy, precision, specificity, linearity, and range.[6]

# **Experimental Workflow Diagram**



GC-MS Purity Analysis Workflow for Verdyl Acetate



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Caption: Workflow for Verdyl Acetate Purity Analysis using GC-MS.



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